molecular formula C22H22ClNO4 B14166859 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 881041-71-0

4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B14166859
CAS No.: 881041-71-0
M. Wt: 399.9 g/mol
InChI Key: RTHFEBBZWMORFT-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a ketone and an amine.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid can be compared with similar compounds such as:

    4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.

    4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate: This ester derivative differs in its functional group, impacting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

881041-71-0

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrrole-3-carboxylic acid

InChI

InChI=1S/C22H22ClNO4/c1-14-21(22(25)26)18(16-5-7-17(23)8-6-16)13-24(14)11-10-15-4-9-19(27-2)20(12-15)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,25,26)

InChI Key

RTHFEBBZWMORFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1CCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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